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Compound of Interest

Compound Name: 2-Ethyl-6-fluorobenzoic acid

cat. No.: B1499912

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-6-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Ethyl-6-fluorobenzoic acid is a substituted aromatic carboxylic acid, a member of the
fluorobenzoic acid family. These compounds are of significant interest to researchers in
medicinal chemistry and materials science due to the unique properties imparted by the
fluorine substituent. Fluorine's high electronegativity and relatively small size can profoundly
influence a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to
biological targets.[1] This guide provides a comprehensive analysis of the chemical properties
of 2-Ethyl-6-fluorobenzoic acid. Given the limited availability of direct experimental data for
this specific compound in peer-reviewed literature, this document integrates known data with
theoretical predictions and comparative analysis of closely related structural analogues,
primarily 2-fluorobenzoic acid, to provide a robust scientific overview for research and
development professionals.

Compound Identification and Core Properties

Precise identification is critical for any chemical entity. 2-Ethyl-6-fluorobenzoic acid is
uniquely defined by the following identifiers.
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Identifier Value Source
IUPAC Name 2-Ethyl-6-fluorobenzoic acid N/A
CAS Number 479676-22-7 [2]
Molecular Formula CoHoFO2 [3]
Molecular Weight 168.16 g/mol [3]
Canonical SMILES ZCC1:C(C(:CC:C1)F)C(:O) [3]

MFXILNDORCQUKP-
InChl Key [3]
UHFFFAOYSA-N

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physicochemical properties of 2-Ethyl-6-fluorobenzoic acid
are not widely published. However, we can infer its likely characteristics by comparing it with
benzoic acid and its parent analogue, 2-fluorobenzoic acid. The introduction of an ortho-fluoro
group is known to increase acidity (lower pKa) through its inductive electron-withdrawing effect,
which stabilizes the carboxylate anion.[4] The addition of an ethyl group at the other ortho
position introduces steric bulk and a mild electron-donating character, which may slightly
counteract the acid-strengthening effect of the fluorine.
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2-Fluorobenzoic

2-Ethyl-6- . Benzoic Acid (for
Property ] . Acid (for .
fluorobenzoic Acid . comparison)
comparison)
) ) ) Off-white crystalline ) ) )
Physical State Predicted: Solid White crystalline solid
powder[5]
Melting Point (°C) Data not available 126 °C[6] 122.4 °C
N , , 253.7 °C (at 760
Boiling Point (°C) Data not available ] 249 °C
mmHg, predicted)[7]
Acidity (pKa) Predicted: ~3.3 - 3.5 3.27[6] 4.20
logP (Octanol/Water) 2.3 (Predicted)[3] 1.856[6] 1.87
- Predicted: Slightly )
Water Solubility Slightly soluble[4] 3.4 g/L (at 25 °C)
soluble
Soluble in benzene, )
- ) Soluble in ethanol,
Solubility Data not available toluene, ketones,

ether, chloroform
ethers[4]

Proposed Synthesis and Reactivity

While specific industrial synthesis routes for 2-Ethyl-6-fluorobenzoic acid are not publicly

documented, a plausible and logical pathway can be designed based on established

organometallic methodologies. One effective approach involves directed ortho-metalation.

Proposed Synthesis Workflow

A potential route begins with 1-bromo-3-fluorobenzene. The bromine atom can direct lithium-

halogen exchange, followed by quenching with an ethylating agent. The resulting intermediate

can then undergo a second metalation directed by the fluorine atom, followed by carboxylation

to yield the final product.

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorobenzoic-acid
https://en.wikipedia.org/wiki/2-Fluorobenzoic_acid
https://en.wikipedia.org/wiki/4-Fluorobenzoic_acid
https://en.wikipedia.org/wiki/2-Fluorobenzoic_acid
https://pubchemlite.lcsb.uni.lu/e/compound/45480382
https://en.wikipedia.org/wiki/2-Fluorobenzoic_acid
https://www.benchchem.com/pdf/physical_and_chemical_properties_of_2_Fluorobenzoic_acid.pdf
https://www.benchchem.com/pdf/physical_and_chemical_properties_of_2_Fluorobenzoic_acid.pdf
https://www.benchchem.com/product/b1499912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

@-Bromo-&ﬂuorobenzene} @-Brom0-2-ethyl-6-fluorobenzen(a @-Bromo-Z-ethyl-G-fIuorobenzena
A
Reagents Product Reagents
 J : Y .
1. n-BuLi, THF, -78°C 1. n-BuLi, THF, -78°C
2. Diethyl Sulfate 2.COz (s)
- 3. HsO* quench
Final Product
Y

[2-Ethyl-6—fluorobenzoic ac@

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Ethyl-6-fluorobenzoic acid via directed ortho-

metalation.

Detailed Protocol for Proposed Synthesis

Step 1: Synthesis of 1-Bromo-2-ethyl-6-fluorobenzene

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add
anhydrous tetrahydrofuran (THF).

Cool the solvent to -78 °C using a dry ice/acetone bath.
Add 1-bromo-3-fluorobenzene (1.0 eq.).

Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C. Stir for
1 hour.

Add diethyl sulfate (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature
and stir overnight.

Quench the reaction with a saturated aqueous solution of ammonium chloride.
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o Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine,
dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

 Purify the crude product by column chromatography to yield 1-bromo-2-ethyl-6-
fluorobenzene.

Step 2: Synthesis of 2-Ethyl-6-fluorobenzoic acid

¢ Dissolve the purified 1-bromo-2-ethyl-6-fluorobenzene (1.0 eq.) from Step 1 in anhydrous
THF in a flame-dried flask under nitrogen.

» Cool the solution to -78 °C.

e Slowly add n-butyllithium (1.05 eq.) dropwise and stir for 1 hour at -78 °C.
e Add an excess of crushed dry ice (solid COz2) to the reaction mixture.

» Allow the mixture to warm to room temperature.

 Acidify the mixture with 1M HCI.

o Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate.

» Recrystallize the crude solid to obtain pure 2-Ethyl-6-fluorobenzoic acid.

Chemical Reactivity

The reactivity of 2-Ethyl-6-fluorobenzoic acid is governed by its three functional components:
the carboxylic acid group, the aromatic ring, and the ortho substituents.

o Carboxylic Acid Group: It will undergo standard reactions such as esterification (with alcohols
under acidic conditions), amide formation (via an acyl chloride intermediate), and reduction
to the corresponding benzyl alcohol.

e Aromatic Ring: The ring is influenced by an activating, ortho/para-directing ethyl group and a
deactivating, ortho/para-directing fluorine atom. The carboxylic acid group is a deactivating,
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meta-director. The outcome of electrophilic aromatic substitution will be complex and
sterically hindered.

» Steric Hindrance: The presence of two ortho substituents (ethyl and fluoro) will sterically
hinder reactions at the carboxylic acid group and the C1 position of the ring, potentially
requiring more forcing reaction conditions compared to less substituted analogues.[8]

Spectroscopic Characterization (Theoretical)

While experimental spectra are not readily available, the structure of 2-Ethyl-6-fluorobenzoic
acid allows for the confident prediction of its key spectroscopic features.

'H NMR Spectroscopy

o Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

o Aromatic Protons (-CeHs-): Three protons on the aromatic ring, expected between 6.9-7.5
ppm. Their splitting pattern will be complex due to proton-proton coupling and additional
coupling to the fluorine atom (3J H-F and 4J H-F).

o Ethyl Group Protons (-CH2CHs): A quartet corresponding to the methylene (-CHz) protons
(around 2.7-3.0 ppm) coupled to the methyl protons, and a triplet for the methyl (-CHs)
protons (around 1.2-1.4 ppm) coupled to the methylene protons.

3C NMR Spectroscopy

e Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

o Aromatic Carbons (-CeHs-): Six distinct signals are expected. The carbon bearing the fluorine
(C-F) will appear as a large doublet due to one-bond C-F coupling (*J C-F > 240 Hz). Other
aromatic carbons will show smaller C-F couplings.

o Ethyl Group Carbons (-CH2CHs): Two signals, one for the -CHz carbon (~20-30 ppm) and
one for the -CHs carbon (~13-17 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorptions:
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e O-H Stretch: A very broad band from ~2500-3300 cm~?, characteristic of a carboxylic acid
dimer.

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~1, typical for an
aromatic carboxylic acid.

e C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm~2.

e C-H Stretches: Aromatic C-H stretches just above 3000 cm~! and aliphatic C-H stretches just
below 3000 cm™1.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the fragmentation pattern would likely show:

e Molecular lon (M*): A peak at m/z = 168, corresponding to the molecular weight of the
compound.[3]

e Major Fragments:
o Loss of OH (M-17): A peak at m/z = 151.
o Loss of H20 (M-18): A peak at m/z = 150.
o Loss of the ethyl group (M-29): A peak at m/z = 139.

o Loss of COOH (M-45): A peak at m/z = 123, which would be a prominent fragment.[5]

Applications in Research and Development

While specific applications for 2-Ethyl-6-fluorobenzoic acid are not yet established in the
literature, its structural motifs are highly relevant in modern drug discovery and materials
science. Fluorinated benzoic acids are key building blocks for a wide range of functional
molecules.[1]

Caption: Potential application areas for 2-Ethyl-6-fluorobenzoic acid based on analogous
structures.
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e Medicinal Chemistry: The parent compound, 2-fluorobenzoic acid, is a precursor in the
synthesis of cholinesterase inhibitors for Alzheimer's disease and non-steroidal anti-
inflammatory drugs (NSAIDs).[1] The strategic placement of fluorine can block metabolic
pathways, increasing a drug's half-life and bioavailability. The 2-ethyl, 6-fluoro substitution
pattern could be explored to create novel analogues of existing drugs with modified steric
and electronic profiles to optimize target binding.

» Materials Science: Fluorinated monomers are used to synthesize high-performance
polymers like polyimides and polyamides, conferring enhanced thermal stability, chemical
resistance, and desirable dielectric properties.[9] This makes them suitable for applications in
aerospace and microelectronics. Furthermore, fluorinated benzoic acids can act as
modulators in the synthesis of Metal-Organic Frameworks (MOFs), controlling crystal growth
and defect density.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Ethyl-6-fluorobenzoic acid. Therefore, it
must be handled with care, assuming it is hazardous. For guidance, the safety profile of the
closely related 2-fluorobenzoic acid (CAS 445-29-4) is used as a proxy.

e GHS Hazard Statements (for 2-Fluorobenzoic Acid):
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

 Precautionary Statements:

o

P264: Wash skin thoroughly after handling.

o

P280: Wear protective gloves/protective clothing/eye protection/face protection.

[¢]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

[¢]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

e Handling Recommendations:
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o Work in a well-ventilated fume hood.
o Avoid inhalation of dust and contact with skin and eyes.

o Use appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Disclaimer: This safety information is based on an analogous compound. A compound-specific
risk assessment should be performed before handling 2-Ethyl-6-fluorobenzoic acid.

Conclusion

2-Ethyl-6-fluorobenzoic acid is a specialized chemical building block with significant potential,
primarily in the fields of medicinal chemistry and advanced materials. While direct experimental
characterization is sparse in public literature, a comprehensive understanding of its properties
can be constructed through the application of fundamental chemical principles and comparison
with well-studied analogues. Its predicted physicochemical properties, reactivity, and
spectroscopic profile provide a solid foundation for researchers to incorporate this molecule
into synthetic and developmental workflows. As with many specialized fluorinated organics, its
true utility will be defined by the novel applications discovered by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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